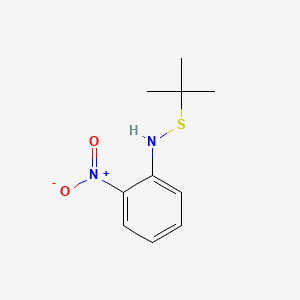
Trimethyl-d9-arsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-d9-arsine is a deuterated analogue of trimethylarsine, a compound with the molecular formula C3D9As. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Méthodes De Préparation
Trimethyl-d9-arsine can be synthesized through several methods. One common synthetic route involves the reaction of arsenic oxide with trimethylaluminium. The reaction proceeds as follows:
As2O3+1.5[AlMe3]2→2AsMe3+3/n(MeAl−O)n
In this reaction, arsenic oxide reacts with trimethylaluminium to produce trimethylarsine and a byproduct. For the deuterated version, deuterated reagents are used to ensure the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Trimethyl-d9-arsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylarsine oxide (TMAO). The reaction is highly exothermic and can be initiated by exposure to oxygen.
AsMe3+1/2O2→OAsMe3
Substitution: this compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Applications De Recherche Scientifique
Trimethyl-d9-arsine is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: this compound is used to trace metabolic pathways in biological systems, providing insights into the biotransformation of arsenic compounds.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of arsenic-related diseases.
Industry: this compound is used in the microelectronics industry as a source of arsenic for doping semiconductors.
Mécanisme D'action
The mechanism of action of trimethyl-d9-arsine involves its interaction with various molecular targets and pathways. In biological systems, it can undergo methylation and demethylation processes, leading to the formation of different arsenic species. These species can interact with cellular components, affecting cellular functions and metabolic pathways. The compound’s isotopic labeling allows researchers to track these interactions and understand the underlying mechanisms.
Comparaison Avec Des Composés Similaires
Trimethyl-d9-arsine is similar to other organoarsenic compounds, such as:
Trimethylarsine: The non-deuterated version of this compound, used in similar applications but without the isotopic labeling.
Triphenylarsine: Another organoarsenic compound with different chemical properties and applications.
Cacodylic acid: An organoarsenic compound used as a herbicide and in various industrial applications.
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
Propriétés
Numéro CAS |
63296-73-1 |
|---|---|
Formule moléculaire |
C3H9As |
Poids moléculaire |
129.082 |
Nom IUPAC |
tris(trideuteriomethyl)arsane |
InChI |
InChI=1S/C3H9As/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 |
Clé InChI |
HTDIUWINAKAPER-GQALSZNTSA-N |
SMILES |
C[As](C)C |
Synonymes |
Trimethyl-d9-arsenic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


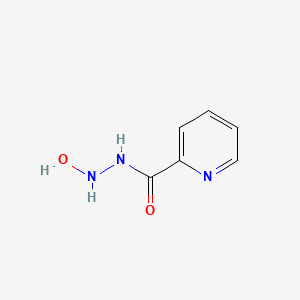
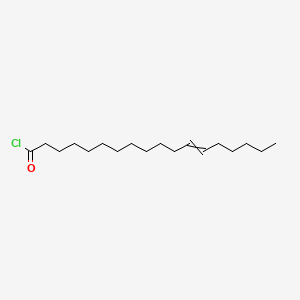
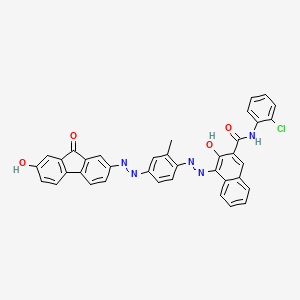
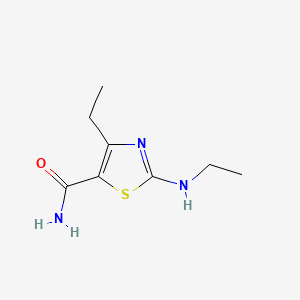

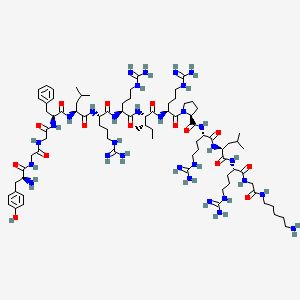
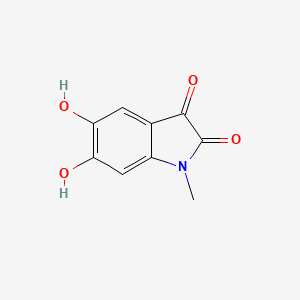
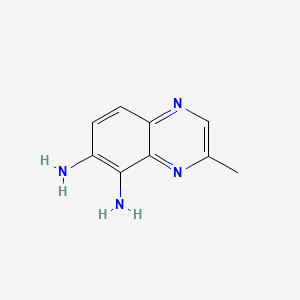
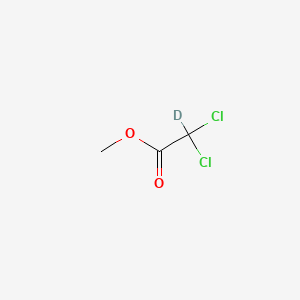
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
